molecular formula C22H23NO2S B12701735 Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester CAS No. 133182-87-3

Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester

Cat. No.: B12701735
CAS No.: 133182-87-3
M. Wt: 365.5 g/mol
InChI Key: BJZIVFSXRWAWAN-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester is a complex organic compound that belongs to the class of benzeneacetic acids. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and an indole derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester typically involves multiple steps, including the formation of the benzeneacetic acid core, the introduction of the indole derivative, and the esterification process. Common reagents used in these reactions include acetic anhydride, indole derivatives, and ethyl alcohol. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these mechanisms can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid derivatives
  • Indole derivatives
  • Thioether compounds

Uniqueness

Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

133182-87-3

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 2-phenyl-2-(1,3,4,5-tetrahydrobenzo[cd]indol-2-ylsulfanyl)propanoate

InChI

InChI=1S/C22H23NO2S/c1-3-25-21(24)22(2,16-11-5-4-6-12-16)26-20-17-13-7-9-15-10-8-14-18(23-20)19(15)17/h4-6,8,10-12,14,23H,3,7,9,13H2,1-2H3

InChI Key

BJZIVFSXRWAWAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)SC2=C3CCCC4=C3C(=CC=C4)N2

Origin of Product

United States

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